2-Iso-propyl-3-methylanisole

CAS No.: 1642-84-8

Cat. No.: VC13936807

Molecular Formula: C11H16O

Molecular Weight: 164.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1642-84-8 |

|---|---|

| Molecular Formula | C11H16O |

| Molecular Weight | 164.24 g/mol |

| IUPAC Name | 1-methoxy-3-methyl-2-propan-2-ylbenzene |

| Standard InChI | InChI=1S/C11H16O/c1-8(2)11-9(3)6-5-7-10(11)12-4/h5-8H,1-4H3 |

| Standard InChI Key | JNPHEIZBZIJXGO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)OC)C(C)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

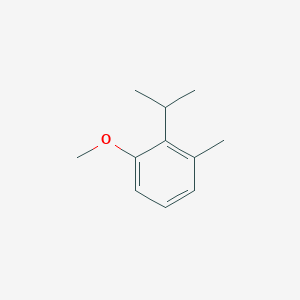

2-Isopropyl-3-methylanisole (IUPAC name: 1-methoxy-3-methyl-2-propan-2-ylbenzene) features a benzene ring substituted with a methoxy group (-OCH₃) at position 1, a methyl group (-CH₃) at position 3, and an isopropyl group (-CH(CH₃)₂) at position 2 . Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.24 g/mol .

Table 1: Fundamental Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1076-56-8 | |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.24 g/mol | |

| Physical State | Liquid at 20°C | |

| Storage Conditions | Cool, dark place (<15°C) |

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via electrophilic aromatic substitution using anisole (methoxybenzene) as the starting material. Key steps include:

-

Friedel-Crafts alkylation: Introduction of the isopropyl group using isopropyl chloride in the presence of Lewis acids like AlCl₃ .

-

Methylation: Subsequent methylation at the meta position using methyl halides or dimethyl sulfate.

Industrial-scale production often employs continuous flow reactors to enhance yield and consistency, with catalysts such as zeolites improving regioselectivity .

Optimization Strategies

-

Catalyst Design: Heterogeneous catalysts (e.g., H-beta zeolites) reduce side reactions.

-

Temperature Control: Reactions are conducted at 80–120°C to balance kinetics and thermodynamics .

Chemical Reactivity

Electrophilic Substitution

The methoxy group activates the ring, directing electrophiles to the ortho and para positions. Notable reactions include:

-

Nitration: Forms nitro derivatives at the para position relative to the methoxy group.

-

Sulfonation: Yields sulfonic acids, useful in surfactant synthesis.

Stability Considerations

The isopropyl group induces steric hindrance, slowing reactions at the adjacent position. Carbocation intermediates during alkylation are stabilized by hyperconjugation.

Applications in Industry

Fragrance and Flavoring

2-Isopropyl-3-methylanisole is prized for its woody, herbal aroma, making it a key component in:

Table 2: Regulatory Status in Fragrances

Other Uses

-

Intermediate: In synthesizing agrochemicals and pharmaceuticals .

-

Solvent: For non-polar organic compounds due to its low polarity .

Environmental Impact

Screening-level assessments indicate low aquatic risk (PEC/PNEC <1). The compound is biodegradable under aerobic conditions, with no significant bioaccumulation potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume